REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[H-].[H-].[H-].[H-].[Li+].[Al+3].[CH3:11][O:12][CH:13]1[CH2:18][CH2:17][CH:16]([OH:19])[CH2:15][CH2:14]1>CCOCC>[CH3:11][O:12][C@@H:13]1[CH2:18][CH2:17][C@H:16]([OH:19])[CH2:15][CH2:14]1 |f:0.1.2.3,4.5.6.7.8.9|
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
COC1CCC(CC1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The supernate was removed
|
Type
|
WASH
|
Details
|
The solid remaining was washed three times with 25, 50 and 50 ml portions of ether
|
Type
|
FILTRATION
|
Details
|
The solid precipitate was filtered
|
Type
|
WASH
|
Details
|
the filter cake thoroughly washed with ether
|
Type
|
ADDITION
|
Details
|
100 ml of 10% sulfuric acid were slowly added
|
Type
|
CUSTOM
|
Details
|
(30 minutes)
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The cis isomer obtained from the decompositions of the AlCl2 complex
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
The separated layer was washed successively with 100 ml water, 50 ml saturated aqueous sodium bicarbonate and 50 ml of brine
|
Type
|
CUSTOM
|
Details
|
The ethereal solution was dried
|
Type
|
CUSTOM
|
Details
|
the ether evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CO[C@H]1CC[C@H](CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |